2-Selenouracil

Oxidative Stress Redox Biology Transfer RNA Modification

Why choose 2-Selenouracil? This selenium-modified nucleobase replaces uracil’s O2 with Se, yielding stronger gas-phase acidity, a distinct diselenide-mediated oxidation pathway (Ura-Se-Se-Ura), and ultrafast triplet-state population. These properties translate into demonstrated nanomolar phototoxicity against breast cancer cells (IC50 0.01–0.02 μM under illumination) and a unique analytical signature for tracking tRNA oxidative stress. Use it as a photosensitizer reference, a redox probe to discriminate sulfur- from selenium-dependent pathways, or a comparator in medicinal chemistry programs exploring C2 selenium substitution. Insist on 2-selenouracil—2-thiouracil and uracil cannot replicate its photophysics or selenium-specific redox chemistry.

Molecular Formula C4H3N2OSe
Molecular Weight 174.05 g/mol
CAS No. 16724-03-1
Cat. No. B097483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Selenouracil
CAS16724-03-1
Synonyms2-selenouracil
Molecular FormulaC4H3N2OSe
Molecular Weight174.05 g/mol
Structural Identifiers
SMILESC1=CN=C(NC1=O)[Se]
InChIInChI=1S/C4H3N2OSe/c7-3-1-2-5-4(8)6-3/h1-2H,(H,5,6,7)
InChIKeyDORROJBNUAGYSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Selenouracil (CAS: 16724-03-1): Properties and Research Applications of the Selenium-Containing Uracil Analog


2-Selenouracil (Se2Ura) is a modified nucleobase in which the oxygen atom at position 2 of uracil is replaced by a selenium atom. This selenium substitution fundamentally alters the compound's physicochemical properties, conferring increased acidity relative to uracil [1] and distinct redox behavior compared to its sulfur-containing counterpart 2-thiouracil [2]. As a naturally occurring component in the wobble position of bacterial transfer RNAs, 2-selenouracil plays a role in the precise reading of genetic information and cellular protection against oxidative damage [3]. In research settings, 2-selenouracil serves as a photosensitizer for photodynamic therapy investigations, demonstrating phototoxicity against cancer cell lines at nanomolar concentrations .

Why 2-Selenouracil Cannot Be Replaced by 2-Thiouracil or Uracil in Critical Research Applications


Substituting 2-selenouracil with its sulfur analog (2-thiouracil) or the parent compound (uracil) is scientifically unjustified due to fundamental differences in reactivity and physicochemical properties. 2-Selenouracil is more susceptible to oxidation than 2-thiouracil, generating distinct reaction products under identical oxidative conditions [1]. The two compounds follow divergent oxidation pathways when exposed to hydrogen peroxide, with 2-selenouracil predominantly forming diselenide intermediates while 2-thiouracil yields sulfinic acid derivatives [2]. Furthermore, 2-selenouracil exhibits a markedly different photophysical profile, with efficient intersystem crossing to populate reactive triplet states—a property essential for photosensitizer applications that is not shared by uracil . At the molecular level, 2-selenouracil demonstrates stronger gas-phase acidity than uracil due to enhanced anion stabilization conferred by the selenium atom [3], a property that influences its behavior in charge-transfer and coordination chemistry applications.

2-Selenouracil Quantitative Differentiation Evidence Versus Structural Analogs


2-Selenouracil Demonstrates Enhanced Oxidative Susceptibility and Divergent Reaction Products Relative to 2-Thiouracil

2-Selenouracil (Se2Ura) is more prone to oxidation than its sulfur analog 2-thiouracil (S2Ura). When treated with hydrogen peroxide at a 1:1 molar ratio, Se2Ura predominantly produces the diselenide dimer Ura-Se-Se-Ura, which spontaneously transforms to a previously unknown Se-containing two-ring compound. Under identical conditions, only a small amount of S2Ura undergoes oxidation to form Ura-SO2H and uracil (Ura) [1]. At a 10-fold excess of H2O2, both compounds yield uracil as the predominant or exclusive product, but via distinct intermediates: Ura-SeOnH for Se2Ura and Ura-SOnH for S2Ura, with release of selenium oxides and sulfur oxides, respectively [2]. The reaction was conducted at pH values ranging from 5 to 8 and monitored by NMR spectroscopy and UPLC-PDA-ESI-HRMS [3].

Oxidative Stress Redox Biology Transfer RNA Modification

2-Selenouracil Exhibits Efficient Triplet State Population for Photodynamic Applications

Excited-state quantum chemical calculations (MS-CASPT2 and ADC(2)) and nonadiabatic dynamics simulations demonstrate that 2-selenouracil efficiently populates reactive triplet states on an ultrafast timescale . This heavy-atom effect, conferred by selenium (atomic number 34) versus sulfur (atomic number 16), enhances spin-orbit coupling and intersystem crossing efficiency. In breast cancer cells, 2-selenouracil demonstrates phototoxicity with an IC50 value of 0.01-0.02 μM under illumination . As a benchmark, uracil (the parent oxygen-containing compound) does not efficiently populate triplet states and lacks photosensitizer activity, while 2-thiouracil exhibits intermediate triplet yields due to its lighter sulfur atom.

Photodynamic Therapy Photosensitizer Triplet State Chemistry

2-Selenouracil Exhibits Enhanced Gas-Phase Acidity Relative to Uracil

Density functional theory calculations at the B3LYP/6-311+G(3df,2p) level of theory predict that 2-selenouracil (2SU) is a stronger acid than uracil in the gas phase [1]. This acidity enhancement arises from two factors associated with selenium substitution: significant aromatization of the pyrimidine ring upon deprotonation at N1, and better dispersion of excess electron density when the system contains the third-row selenium atom [2]. The most acidic site for 2-selenouracil, as for uracil and thiouracils, is N1; however, selenium substitution specifically stabilizes the resulting anion [3]. Quantitative acidity differences (ΔGacid values) were calculated, though absolute gas-phase acidity constants were not experimentally determined in this study.

Physical Organic Chemistry Computational Chemistry Nucleobase Acidity

2-Selenouracil Derivatives Exhibit 5-Fold Enhanced Antiperoxidase Activity Over Propylthiouracil

In a study examining selenium analogs of the antithyroid drug propylthiouracil (PTU), replacement of the sulfur atom at C2 with selenium in 6-n-propyl-2-selenouracil (PSeU) increased antiperoxidase activity five-fold compared to the clinically used PTU [1]. The study describes the synthesis of 6-n-propyl-2-selenouracil and its methyl derivative (MSeU), with the selenium-for-sulfur substitution identified as the structural basis for enhanced activity [2]. Notably, this finding pertains to the 6-propyl derivative rather than the parent 2-selenouracil, but establishes a class-level principle that selenium substitution at C2 enhances bioactivity in this pharmacological context relative to sulfur-containing comparators.

Thyroid Pharmacology Enzyme Inhibition Selenium Bioisosteres

Optimal Research and Procurement Scenarios for 2-Selenouracil Based on Verified Evidence


Photodynamic Therapy Photosensitizer Development

2-Selenouracil is most appropriately procured for investigations requiring a nucleobase-derived photosensitizer with established nanomolar phototoxicity in cancer cells. Evidence demonstrates phototoxicity against breast cancer cells with an IC50 of 0.01-0.02 μM under illumination, supported by computational studies confirming efficient triplet state population on ultrafast timescales [1]. This compound is suitable for mechanistic studies of selenium-mediated photodynamic effects and as a reference photosensitizer in assay development.

Oxidative Stress and Redox Biology Mechanistic Studies

Researchers investigating cellular oxidative damage mechanisms and antioxidant responses should procure 2-selenouracil for its well-characterized, divergent oxidative behavior relative to 2-thiouracil. The compound's tendency to form diselenide intermediates (Ura-Se-Se-Ura) under mild oxidative conditions, which subsequently rearrange to novel bicyclic selenium-containing products, provides a distinctive chemical probe for studying selenium-specific redox pathways [1]. This divergent pathway enables differentiation between sulfur- and selenium-mediated oxidation processes in tRNA modification and cellular protection studies.

Transfer RNA Modification and Epitranscriptomics Research

2-Selenouracil is the appropriate selection for laboratories studying the role of selenium-modified nucleobases in tRNA structure and function. As a natural component of bacterial tRNA (specifically as 2-selenouridine in the wobble position), this compound serves as a reference standard for analytical method development and as a substrate for enzymatic studies of tRNA modification pathways [1]. Its distinct oxidation chemistry, characterized by the formation of Ura-Se-Se-Ura dimers and subsequent rearrangement products, provides a unique analytical signature for tracking selenium-containing tRNA modifications under oxidative stress conditions.

Selenium Bioisostere Structure-Activity Relationship Studies

Medicinal chemistry programs exploring selenium-for-sulfur or selenium-for-oxygen substitution in nucleobase scaffolds should procure 2-selenouracil as a foundational comparator compound. Class-level evidence demonstrates that selenium substitution at the C2 position can enhance biological activity, as exemplified by the 5-fold increase in antiperoxidase activity observed for 6-propyl-2-selenouracil relative to propylthiouracil [1]. Additionally, the enhanced gas-phase acidity of 2-selenouracil relative to uracil, attributed to selenium-specific anion stabilization [2], may influence binding interactions in target engagement studies where nucleobase deprotonation is mechanistically relevant.

Technical Documentation Hub

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